molecular formula C10H10N4O3S B13340502 ({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid CAS No. 852217-73-3

({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid

Cat. No.: B13340502
CAS No.: 852217-73-3
M. Wt: 266.28 g/mol
InChI Key: IVPQKRXIDREOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid is a multifunctional chemical scaffold designed for research and development, particularly in medicinal and agrochemical discovery. Its structure incorporates several pharmacologically privileged motifs, including the 2-aminonicotinonitrile core and a thioacetic acid side chain, making it a versatile intermediate for constructing complex heterocyclic systems . This compound is a valuable precursor in the synthesis of fused heterocycles like thieno[2,3-b]pyridines, which are recognized as privileged structures in drug design due to their diverse biological profiles . Researchers can utilize this compound to develop novel molecular hybrids and explore structure-activity relationships. The reactive sites on the molecule allow for further functionalization; the pyridine nitrogen can form N-oxides, the carboxamide group can be modified, and the thioacetate side chain is an effective alkylating agent for S-alkylation reactions or can serve as a linker to other pharmacophores . Compounds based on this and similar scaffolds have demonstrated a range of potential biological activities in scientific studies. These include serving as antagonists of the bacterial regulator protein PqsR in Pseudomonas aeruginosa , acting as herbicide safeners to protect crops , and exhibiting binding affinity to adenosine receptors (ARs), which are targets for neurological conditions . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

852217-73-3

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

2-[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C10H10N4O3S/c1-13-9(17)6-2-5(3-11)10(14-8(6)12)18-4-7(15)16/h2H,4H2,1H3,(H2,12,14)(H,13,17)(H,15,16)

InChI Key

IVPQKRXIDREOJU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Chloro-6-nitropyridine Derivative

  • Reagents: 2,6-dichloropyridine, nitric acid, acetic acid.
  • Procedure: Nitration of 2,6-dichloropyridine under controlled conditions yields 2-chloro-6-nitropyridine (or similar nitrated intermediates). This step is critical for regioselective nitration, favoring substitution at the 6-position.

Step 2: Conversion to 6-Amino-2-chloropyridine-3-carbonitrile

  • Reagents: Ammonia or hydrazine hydrate, potassium cyanide.
  • Reaction: Nucleophilic substitution replaces the nitro group with amino functionality, yielding 6-amino-2-chloropyridine-3-carbonitrile. This step is supported by literature on heterocyclic amino synthesis, emphasizing regioselectivity.

Step 3: Formation of the Thioester Intermediate

  • Reagents: Potassium thioacetate, base (e.g., potassium carbonate).
  • Reaction: Nucleophilic substitution at the chloropyridine position introduces the thioacetic acid moiety, forming a key intermediate.

Step 4: Introduction of the Methylamino-Carbonyl Group

  • Reagents: Methylamine, carbonyl reagents (e.g., phosgene or carbonyldiimidazole).
  • Reaction: Amidation of the amino group with methylamine, followed by carbonyl activation, introduces the methylamino-carbonyl group at the 5-position of the pyridine ring.

Step 5: Final Acidification and Purification

  • Reagents: Acidic workup (e.g., dilute hydrochloric acid), recrystallization.
  • Outcome: The compound is isolated as a pure product, with characterization confirming the structure.

Preparation Method 2: Direct Heterocyclic Construction via Cyclization

Step 1: Synthesis of 2-Amino-3-cyano-4-methylpyridine

  • Reagents: Malononitrile, 2-aminopyridine derivatives, acetic acid.
  • Procedure: Condensation of malononitrile with 2-aminopyridine under reflux conditions yields the desired heterocyclic core.

Step 2: Functionalization at the 5-Position

  • Reagents: Chloroformates or acyl chlorides, methylamine.
  • Reaction: Regioselective acylation or carbamoylation at the 5-position introduces the [(methylamino)carbonyl] group.

Step 3: Thioester Formation

  • Reagents: Thioacetic acid derivatives, coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Reaction: Coupling of the pyridine core with thioacetic acid derivatives yields the thioester linkage.

Step 4: Cyanation and Final Purification

  • Reagents: Cyanide sources, catalysts.
  • Outcome: Introduction of the cyano group at the 3-position completes the synthesis.

Notes on Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Nitration of pyridine Nitric acid, acetic acid Reflux, controlled temperature 70-85%
Nucleophilic substitution NH3 or CN- salts Reflux, inert atmosphere 65-80%
Amidation Methylamine, carbonyldiimidazole Room temp to 50°C 75-88%
Thioester formation Thioacetic acid derivatives DCC coupling, room temp 70-85% ,

Note: Reaction conditions such as temperature, solvent choice, and purification steps critically influence overall yields and purity.

In-Depth Research Findings and Data Tables

Reaction Yields and Optimization

Reaction Step Optimization Parameters Reported Yield References
Pyridine nitration Temperature control, acid concentration 75-85%
Amino substitution Excess ammonia, reaction time 65-80%
Thioester coupling Use of DCC or EDC, solvent choice 70-85%

Spectroscopic Confirmation

Technique Purpose Typical Data References
IR Spectroscopy Confirm functional groups N≡C stretch (~2220 cm^-1), amine (~3300 cm^-1) ,
NMR (¹H, ¹³C) Structural elucidation Characteristic chemical shifts for aromatic, amino, and cyano groups ,
HRMS Molecular weight confirmation Accurate mass matching calculated formula ,

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound:

  • Core structure: Pyridine ring with: 6-Amino 3-Cyano 5-[(Methylamino)carbonyl]
  • Side chain : Thioether-linked acetic acid.

Comparable Compounds:

2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives Core structure: Quinoline ring substituted at the 6-position (R = alkoxy, H, etc.). Key groups: Thioether-linked acetic acid. Bioactivity: Demonstrated significant rhizogenesis stimulation in Paulownia clones, with sodium salts showing enhanced bioavailability but higher toxicity .

Fused Thieno[2,3-b]pyridines (e.g., Compound 5) Core structure: Thieno[2,3-b]pyridine fused with additional rings. Substituents: Ethoxycarbonyl, methoxyphenyl, methyl groups.

{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid Core structure: Thiazolo[3,2-a]pyrimidinone. Substituents: Methylthioacetic acid. Properties: Smaller molecular weight (256.30 g/mol) compared to the target compound, suggesting differences in membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound log P (Predicted) log D (pH 7) Molecular Weight (g/mol) Key Substituents
Target Compound ~1.8* ~-0.5* ~280.29 Amino, cyano, methylamide, thioether
2-((Quinolin-4-yl)thio)acetic Acid (QAC-1) 2.1–2.5 1.8–2.2 261.28 Quinoline, thioether
Fused Thieno[2,3-b]pyridine (Compound 5) 3.0–3.5† 2.5–3.0† 385.42 Ethoxycarbonyl, methoxyphenyl
Thiazolo[3,2-a]pyrimidin Derivative 0.9–1.2 0.5–0.8 256.30 Thiazolo-pyrimidinone, thioether

*Estimated based on substituent contributions (e.g., cyano reduces log P). †Inferred from ethoxycarbonyl and aromatic substituents.

Key Observations:

  • The target compound’s predicted log P (~1.8) aligns with Lipinski’s "rule of five" (optimal range: −0.4–5.6), suggesting favorable membrane permeability .
  • Sodium salts of quinoline derivatives (e.g., QAC-5) exhibit higher log D values (enhanced ionization at physiological pH), correlating with increased bioavailability but elevated toxicity .

Biological Activity

({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid, commonly referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets.

  • Molecular Formula: C10H10N4O3S
  • Molecular Weight: 266.28 g/mol
  • CAS Number: 852217-73-3

Biological Activity

The biological activity of this compound has been explored in several studies, focusing primarily on its pharmacological properties and mechanisms of action.

  • Interaction with Receptors:
    • The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α9α10 subtype, which is implicated in pain pathways. Research indicates that derivatives of this compound can exhibit selective inhibition of these receptors, which may lead to analgesic effects in neuropathic pain models .
  • Cytotoxicity Studies:
    • In vitro studies have demonstrated that certain analogs of this compound possess cytotoxic effects against various cancer cell lines. For instance, modifications to the pyridine structure can enhance lipophilicity, thereby increasing the compound's ability to penetrate cell membranes and exert cytotoxic effects .

Study 1: Analgesic Properties

A study investigated the analgesic properties of a series of pyridine derivatives, including this compound. The lead molecule exhibited an IC50 value of 0.9 nM against human α9α10 nAChRs, indicating potent activity . This suggests potential therapeutic applications in managing pain, particularly chemotherapy-induced neuropathic pain.

Study 2: Cytotoxic Activity

Another research effort focused on the cytotoxicity of this compound against A549 non-small cell lung carcinoma cells. The results indicated that while the parent compound was inactive, modifications significantly increased its efficacy, demonstrating that structural alterations can enhance biological activity .

Data Table: Summary of Biological Activities

Activity Description IC50 Value
Inhibition of α9α10 nAChRsPotent analgesic effects in neuropathic pain models0.9 nM
Cytotoxicity against A549 cellsEnhanced activity with structural modificationsVaries

Q & A

Q. What are the standard synthetic routes for preparing ({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of pyridine precursors, followed by functional group modifications. Key steps include:

  • Cyclization : Refluxing 2-chloronicotinic acid derivatives with thiourea in DMSO at 80°C for 12 hours to form the thienopyridine core .
  • Chlorination/Amination : Using N-chlorosuccinimide (NCS) in acetonitrile for halogenation, followed by amination with methylamine under inert atmospheres .
  • Thioacetic Acid Coupling : Employing EDC/HOBt-mediated coupling in DMF to introduce the thioacetic acid moiety . Critical Conditions : Temperature control (±2°C), pH adjustments (6.5–7.5), and anhydrous solvents (DMSO, acetonitrile) are essential to minimize side reactions.

Table 1: Representative Synthetic Steps

StepReaction TypeKey Reagents/ConditionsReference
1CyclizationThiourea, DMSO, 80°C, 12h
2ChlorinationNCS, acetonitrile, 0°C→RT
3AminationMethylamine, THF, 50°C, 6h
4Acetic Acid CouplingEDC/HOBt, DMF, RT, 24h

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., NH2 at δ 5.2 ppm, CN at δ 120 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 337.08) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline form .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers optimize the yield and selectivity of the critical amination step in the synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMSO vs. DMF) to stabilize transition states .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproducts .
  • In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically.

Q. How should discrepancies between computational predictions and experimental data regarding the compound's solubility be addressed?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) and co-solvents (e.g., PEG-400) .
  • Computational Refinement : Re-parameterize COSMO-RS models using experimental logP and Hansen solubility parameters .
  • Crystal Engineering : Modify crystal habits via co-crystallization with succinic acid to enhance aqueous solubility .

Q. What strategies are effective in elucidating the mechanism of action when initial biochemical assays show conflicting results?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct vs. indirect effects .
  • Proteomics : Use SILAC labeling to identify off-target protein interactions in HEK-293 cells .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to resolve steric clashes observed in docking studies .

Q. What in silico methods are recommended for predicting the compound's pharmacokinetic properties prior to in vivo studies?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (Lipinski’s Rule of 5) and blood-brain barrier permeability .
  • CYP450 Inhibition : Screen via Schrödinger’s QikProp to assess metabolic stability and drug-drug interaction risks .
  • Toxicity Profiling : Apply ProTox-II for hepatotoxicity and cardiotoxicity predictions based on structural alerts .

Table 2: Key Pharmacokinetic Predictions

ParameterPredicted ValueTool UsedReference
LogP1.8 ± 0.2SwissADME
Half-life (t1/2)4.2 hoursQikProp
CYP3A4 InhibitionModerateProTox-II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.